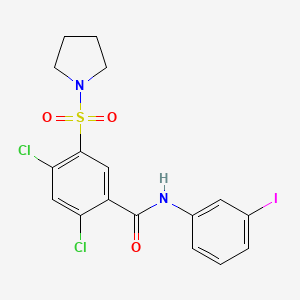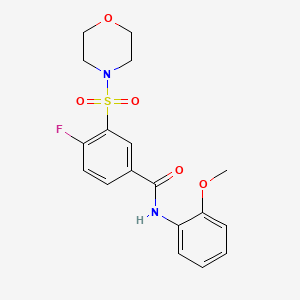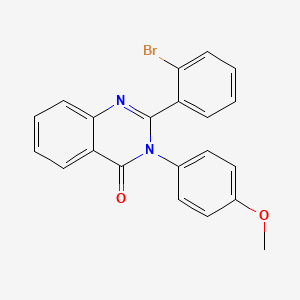![molecular formula C21H17Cl3N2O3S B3665269 N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3665269.png)
N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide
Vue d'ensemble
Description
N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a dichlorophenyl sulfonyl group attached to a glycinamide backbone
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzyl Chloride Intermediate: Benzyl alcohol is reacted with thionyl chloride to form benzyl chloride.
Nucleophilic Substitution: Benzyl chloride is then reacted with 3-chloroaniline to form N-benzyl-3-chloroaniline.
Sulfonylation: The N-benzyl-3-chloroaniline is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Amidation: Finally, the sulfonylated intermediate is reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N2-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-N-(3-chlorophenyl)glycinamide: Lacks the sulfonyl group, which may result in different chemical and biological properties.
N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide: Lacks the 3-chlorophenyl group, which may influence its overall properties.
Uniqueness
N~2~-benzyl-N-(3-chlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide is unique due to the presence of both the benzyl and sulfonyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-16-7-4-8-18(11-16)25-21(27)14-26(13-15-5-2-1-3-6-15)30(28,29)20-12-17(23)9-10-19(20)24/h1-12H,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFATOAXQQASJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B3665197.png)
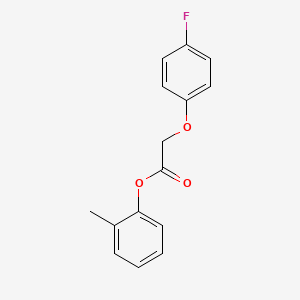
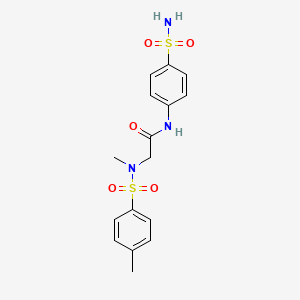
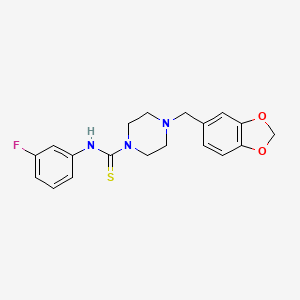
![[3-(Thiophene-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3665223.png)

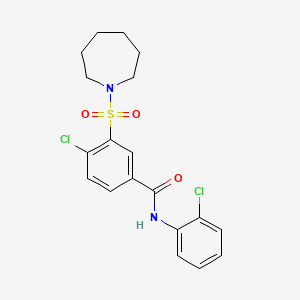
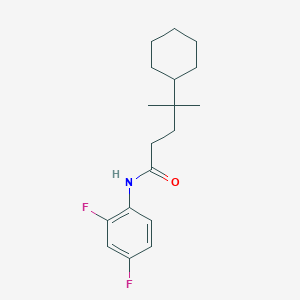
![N-(3-acetylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3665250.png)
![4-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZAMIDE](/img/structure/B3665251.png)
